molecular formula C8H14NNaS2 B12652244 Sodium dimethylpiperidine-1-dithiocarboxylate CAS No. 93981-33-0

Sodium dimethylpiperidine-1-dithiocarboxylate

Cat. No.: B12652244
CAS No.: 93981-33-0
M. Wt: 211.3 g/mol
InChI Key: IWQCHUFSCNXBAV-UHFFFAOYSA-M
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Description

Sodium dimethylpiperidine-1-dithiocarboxylate is a heterocyclic organic compound with the molecular formula C8H14NNaS2 It is primarily used in research and experimental applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium dimethylpiperidine-1-dithiocarboxylate typically involves the reaction of dimethylpiperidine with carbon disulfide in the presence of a base, followed by the addition of sodium hydroxide. The reaction conditions often include:

    Temperature: Moderate temperatures are usually maintained to ensure the reaction proceeds efficiently.

    Solvent: Common solvents used include ethanol or methanol.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: Sodium dimethylpiperidine-1-dithiocarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarboxylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Sodium dimethylpiperidine-1-dithiocarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of sodium dimethylpiperidine-1-dithiocarboxylate involves its ability to interact with metal ions and other nucleophiles. This interaction can lead to the formation of stable complexes, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved are still under investigation, but its ability to modulate enzyme activity and protein interactions is of particular interest.

Comparison with Similar Compounds

    Sodium diethyldithiocarbamate: Another dithiocarboxylate compound with similar chemical properties.

    Sodium dimethyldithiocarbamate: Shares the dithiocarboxylate functional group but differs in the alkyl substituents.

Uniqueness: Sodium dimethylpiperidine-1-dithiocarboxylate is unique due to its piperidine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other dithiocarboxylates may not be as effective.

Properties

CAS No.

93981-33-0

Molecular Formula

C8H14NNaS2

Molecular Weight

211.3 g/mol

IUPAC Name

sodium;2,2-dimethylpiperidine-1-carbodithioate

InChI

InChI=1S/C8H15NS2.Na/c1-8(2)5-3-4-6-9(8)7(10)11;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

IWQCHUFSCNXBAV-UHFFFAOYSA-M

Canonical SMILES

CC1(CCCCN1C(=S)[S-])C.[Na+]

Origin of Product

United States

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